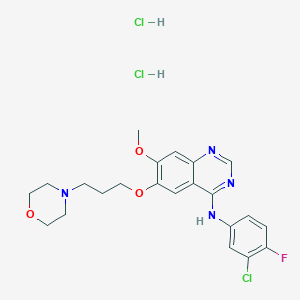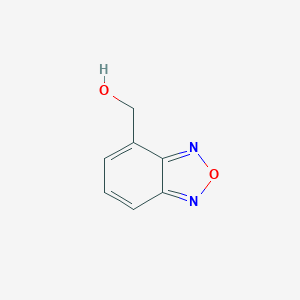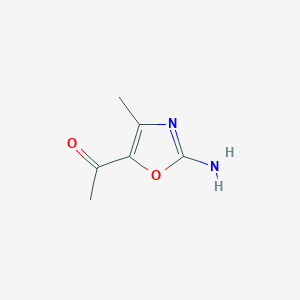
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone
Übersicht
Beschreibung
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone, also known as AMOE, is an organic compound with a molecular formula of C5H8N2O2. It is a white crystalline powder that is soluble in water and ethanol. AMOE has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. In particular, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects:
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been shown to have various biochemical and physiological effects. In addition to its antimicrobial and antitumor properties, it has been reported to have anti-inflammatory and analgesic effects. Studies have also shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can affect neurotransmitter levels in the brain, leading to changes in behavior and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under various conditions. It has also been shown to have low toxicity, making it safe for use in cell and animal studies. However, there are also some limitations to using 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. In addition, its effects on humans are not yet known, which limits its potential for use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone. One area of focus could be on its potential as an antitumor agent. Further studies could investigate its mechanism of action and its efficacy in different types of cancer. Another area of research could be on its effects on the central nervous system. Studies could investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, studies could investigate the potential of 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone as a drug delivery system, as its low toxicity and stability make it a promising candidate for this application.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have antimicrobial properties and has been tested against various bacteria and fungi. In addition, 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone has been investigated for its potential as an antitumor agent. Studies have shown that 1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
191399-17-4 |
|---|---|
Produktname |
1-(2-Amino-4-methyl-1,3-oxazol-5-yl)ethanone |
Molekularformel |
C6H8N2O2 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
1-(2-amino-4-methyl-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) |
InChI-Schlüssel |
SBPLNUCGSRCYMT-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=N1)N)C(=O)C |
Kanonische SMILES |
CC1=C(OC(=N1)N)C(=O)C |
Synonyme |
Ethanone, 1-(2-amino-4-methyl-5-oxazolyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

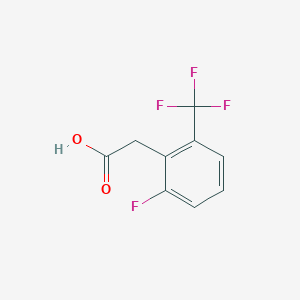
![(R)-1-(benzo[d]thiazol-2-yl)ethanamine](/img/structure/B70054.png)




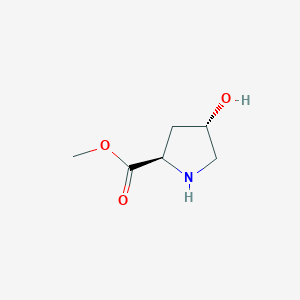
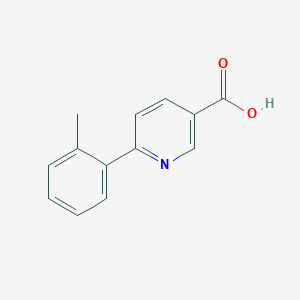
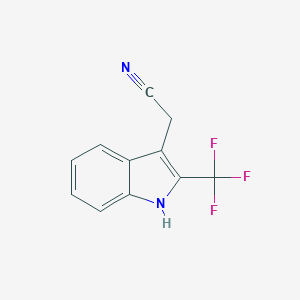
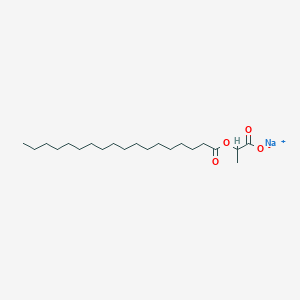

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)
